Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a 4-phenyl-substituted thiophene core, a sulfamoyl group attached to a 2-ethoxyphenyl moiety, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-3-26-18-13-9-8-12-17(18)22-29(24,25)20-16(15-10-6-5-7-11-15)14-28-19(20)21(23)27-4-2/h5-14,22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSALVQVVDIKUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the phenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. The sulfamoyl group is then introduced via sulfonation, and the final esterification step yields the ethyl carboxylate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are employed to enhance the efficiency of each step. Purification is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve organometallic reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the materials science industry, thiophene derivatives are explored for their electronic properties. This compound could be used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit or activate enzymes by binding to their active sites, altering their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared to five analogues in Table 1, focusing on substituents, molecular weight, and functional groups.
Table 1: Structural Comparison of Thiophene/Benzothiophene Derivatives
*Calculated based on structural similarity to .
Key Observations:
Sulfamoyl Substituents: The 2-ethoxyphenyl group in the target compound introduces electron-donating effects, enhancing solubility in polar solvents . Fluorinated analogues (e.g., ) may exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity.
Position 4 Substituents : A phenyl group (target compound, ) enhances lipophilicity, favoring membrane permeability in drug design.
Challenges and Opportunities
Biological Activity
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS Number: 1105237-38-4) is a synthetic compound belonging to the thiophene class, known for its diverse biological and pharmacological activities. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a thiophene ring substituted with various functional groups, which contribute to its biological activity. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO5S2 |
| Molecular Weight | 431.52 g/mol |
| Melting Point | 96–98 °C |
| Solubility | Soluble in organic solvents; limited solubility in water |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing the Paal–Knorr reaction.
- Introduction of Substituents : Achieved through nucleophilic substitution reactions.
- Esterification : The carboxylic acid group is converted to an ester using ethyl alcohol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways.
Biological Activity and Therapeutic Potential
Research indicates that compounds with a similar thiophene-sulfamoyl structure exhibit significant biological activities:
- Anticancer Activity : Studies have shown that related thiophene derivatives can induce apoptosis in tumor cells by binding to anti-apoptotic proteins such as Mcl-1 and Bcl-2. For instance, compounds with a similar core structure demonstrated sub-micromolar binding affinities to these proteins (Ki = 0.3–1 μM) and exhibited cytotoxicity against various cancer cell lines (IC50 < 10 μM) .
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm these effects.
Case Study 1: Apoptosis Induction
A study focusing on related thiophene-sulfamoyl compounds found that they effectively induced apoptosis in HL-60 cells via the mitochondrial pathway. This was evidenced by assays demonstrating increased caspase activation and mitochondrial membrane potential disruption .
Case Study 2: Binding Affinity
Research indicated that certain thiophene derivatives bind effectively to the BH3-binding groove on Bcl-xL, similar to known inhibitors like ABT-737. This suggests a potential mechanism for their anticancer activity .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiophene core via cyclization reactions, often using substituted thiophene precursors.
- Step 2: Introduction of the sulfamoyl group through sulfonation or coupling reactions with 2-ethoxyphenylamine derivatives.
- Step 3: Esterification to attach the ethyl carboxylate moiety.
Optimization involves adjusting reaction parameters such as temperature (e.g., 70–100°C for sulfonation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd-based catalysts for coupling reactions) to enhance yield and purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for phenyl groups) .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, verifying bond angles and sulfamoyl group orientation .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O ester) and ~1340 cm⁻¹ (S=O stretching) validate functional groups .
Q. How should researchers handle and store this compound safely?
- Storage: In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group.
- Safety Measures: Use PPE (gloves, goggles), and avoid inhalation (linked to respiratory toxicity in analogs). Refer to SDS guidelines for analogs, which highlight skin/eye irritation risks .
Advanced Research Questions
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
| Analog | Structural Variation | Impact on Activity |
|---|---|---|
| Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro derivative | Fluorine substitution | Enhanced enzyme inhibition due to electronegativity |
| Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl] analog | Bromine substituent | Alters binding affinity to hydrophobic enzyme pockets |
| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | Simplified backbone | Reduced toxicity but lower potency |
Q. What experimental strategies resolve contradictions in bioactivity data across structurally similar derivatives?
- Dose-Response Analysis: Compare IC50 values under standardized assays (e.g., enzyme inhibition at pH 7.4).
- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., sulfamoyl group hydrogen-bonding with catalytic residues).
- Meta-Analysis: Cross-reference data from analogs (e.g., fluoro vs. chloro substituents) to identify trends in steric/electronic effects .
Q. How can researchers optimize crystallization conditions for X-ray structure determination?
Q. What methodologies assess the compound’s interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values for protein-ligand interactions).
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of binding.
- Circular Dichroism (CD): Monitors conformational changes in enzymes upon ligand binding .
Q. How do reaction by-products form during synthesis, and how can they be minimized?
- Common By-Products: Sulfonamide over-substitution or ester hydrolysis products.
- Mitigation: Use anhydrous conditions for sulfonation, and lower reaction temperatures (<80°C) to prevent ester degradation. Monitor via TLC or HPLC to isolate intermediates .
Data-Driven Research Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction: SwissADME for bioavailability, permeability, and CYP450 interactions.
- Molecular Dynamics (MD): GROMACS simulations to model membrane diffusion and stability in biological environments .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models: Disrupt target genes to confirm ligand dependency.
- Proteomics: SILAC labeling to identify downstream protein expression changes.
- In Vivo Imaging: Fluorescent tagging (e.g., Cy5 derivatives) to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
